Chemical structure and properties of 1-(3,3-dimethylcyclohexyl)piperazine
Chemical structure and properties of 1-(3,3-dimethylcyclohexyl)piperazine
Structure, Synthesis, and Pharmacological Utility
Executive Summary
1-(3,3-Dimethylcyclohexyl)piperazine (CAS No. 1343110-03-1 ) is a specialized heterocyclic building block used in the synthesis of pharmaceutical agents, particularly those targeting the Central Nervous System (CNS). Structurally, it consists of a piperazine ring
| Property | Data |
| CAS Number | 1343110-03-1 |
| Molecular Formula | C₁₂H₂₄N₂ |
| Molecular Weight | 196.33 g/mol |
| Predicted LogP | ~2.2 |
| pKa (Predicted) | N1 (tertiary): ~5.5 |
| Physical State | Viscous liquid or low-melting solid (derivative dependent) |
Chemical Structure & Stereochemistry
The molecule features a cyclohexane ring bearing a gem-dimethyl group at the C3 position relative to the piperazine attachment point.
Conformational Analysis
The 3,3-dimethylcyclohexyl moiety introduces significant steric constraints. In a standard cyclohexane chair conformation, the gem-dimethyl group creates a "1,3-diaxial interaction" if the piperazine substituent is axial. Therefore, the piperazine ring is thermodynamically favored to adopt the equatorial position to minimize steric strain.
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Gem-Dimethyl Effect: The presence of two methyl groups at C3 locks the local conformation and increases the lipophilicity of the "left-hand" side of the molecule without introducing a reactive center.
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Piperazine Basicity: The molecule contains two nitrogen atoms:[2][3][4]
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N1 (Proximal): A tertiary amine attached to the cyclohexyl ring. It is sterically hindered and less basic.
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N4 (Distal): A secondary amine. It is the primary nucleophilic site for further derivatization (e.g., amide coupling, sulfonylation) and the primary basic center (pKa ~9.8).
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Visualization: Structural Logic & SAR
The following diagram illustrates the structural activity relationship (SAR) logic for this scaffold.
Figure 1: Structural dissection of 1-(3,3-dimethylcyclohexyl)piperazine highlighting its pharmacophoric contributions.
Synthesis & Manufacturing
The most robust industrial route to 1-(3,3-dimethylcyclohexyl)piperazine is reductive amination . Direct alkylation of piperazine with 3,3-dimethylcyclohexyl halides is discouraged due to competing elimination reactions caused by the steric bulk of the gem-dimethyl group.
Protocol: Reductive Amination
Reaction: 3,3-Dimethylcyclohexanone + Piperazine
Reagents:
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Substrate: 3,3-Dimethylcyclohexanone (1.0 equiv)
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Amine: Piperazine (3.0 - 5.0 equiv) [Note: Excess prevents bis-alkylation]
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Reductant: Sodium triacetoxyborohydride (STAB) (1.5 equiv)
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Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
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Catalyst: Acetic Acid (1.0 equiv)
Step-by-Step Methodology:
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Imine Formation: In a dry reaction vessel under nitrogen, dissolve 3,3-dimethylcyclohexanone (10 mmol) and piperazine (40 mmol) in DCE (50 mL). Add acetic acid (10 mmol) to catalyze imine formation. Stir at room temperature for 30–60 minutes.
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Reduction: Cool the mixture to 0°C. Add Sodium triacetoxyborohydride (15 mmol) portion-wise over 15 minutes.
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Reaction: Allow the mixture to warm to room temperature and stir for 12–18 hours. Monitor conversion by TLC (MeOH/DCM) or LC-MS.
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Quench: Quench the reaction with saturated aqueous NaHCO₃ solution.
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Workup: Extract the aqueous layer with DCM (3x). The excess piperazine will largely remain in the aqueous phase or can be washed out due to its high water solubility compared to the lipophilic product.
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Purification: Dry organic layers over Na₂SO₄ and concentrate. Purify the crude oil via flash column chromatography (Silica gel, gradient 0-10% MeOH in DCM with 1% NH₄OH) to obtain the pure mono-alkylated product.
Synthesis Workflow Diagram
Figure 2: Process flow for the reductive amination synthesis route.
Analytical Characterization
Researchers should expect the following spectral signatures for validation.
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¹H NMR (400 MHz, CDCl₃):
- 0.90–0.95 (s, 6H, gem-dimethyl).
- 1.10–1.80 (m, 8H, cyclohexyl ring protons).
- 2.20–2.30 (m, 1H, N-CH-cyclohexyl methine).
- 2.50–2.60 (m, 4H, piperazine ring protons adjacent to cyclohexyl).
- 2.90–3.00 (m, 4H, piperazine ring protons adjacent to NH).
- 1.8–2.0 (br s, 1H, NH, exchangeable).
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Mass Spectrometry (ESI):
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Expected [M+H]⁺ peak at m/z 197.2.
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Pharmacological Applications
This molecule acts as a "privileged structure" in medicinal chemistry.
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CNS Penetration: The addition of the 3,3-dimethylcyclohexyl group significantly increases the LogP (lipophilicity) compared to a standard cyclohexyl or methyl group. This modification is a classic strategy to enhance Blood-Brain Barrier (BBB) permeability for antipsychotic or antidepressant candidates.
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Metabolic Stability: The gem-dimethyl group blocks metabolic oxidation at the C3 position of the cyclohexane ring. In many drug discovery programs, unsubstituted cycloalkyl rings are "metabolic hot spots" susceptible to Cytochrome P450 hydroxylation. The steric bulk of the methyls protects this site.
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Receptor Selectivity: The bulky hydrophobic tail can occupy specific hydrophobic pockets in GPCRs (e.g., Dopamine D2/D3, Serotonin 5-HT receptors), potentially improving selectivity over off-target receptors.
Safety & Handling (MSDS Summary)
While specific toxicological data for this derivative may be limited, it should be handled with the standard precautions for secondary alkyl amines .
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Hazards:
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PPE: Wear chemical-resistant gloves (Nitrile), safety goggles, and a lab coat. Handle in a fume hood.
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Storage: Store in a cool, dry place under an inert atmosphere (Argon/Nitrogen) to prevent oxidation or carbamate formation (reaction with atmospheric CO₂).
References
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National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 64467057, 1-(3,3-dimethylcyclohexyl)piperazine. Retrieved from [Link]
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Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry. (Standard protocol reference for the described synthesis). Retrieved from [Link]
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Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry. (Context for gem-dimethyl metabolic stability). Retrieved from [Link]
Sources
- 1. CAS 1343110-03-1 | Sigma-Aldrich [sigmaaldrich.com]
- 2. Piperazine | C4H10N2 | CID 4837 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. fishersci.fi [fishersci.fi]
- 6. fishersci.com [fishersci.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. WERCS Studio - Application Error [assets.thermofisher.com]
